molecular formula C14H10ClNO3 B5773799 (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone

(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone

Cat. No.: B5773799
M. Wt: 275.68 g/mol
InChI Key: DQTSJSCLYNSRNO-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone, also known as CNM, is a chemical compound that belongs to the class of nitroaromatic ketones. CNM has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases.

Mechanism of Action

(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been studied extensively in the context of acetylcholinesterase inhibition. This compound has been shown to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone in lab experiments include its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone. First, further studies are needed to fully understand its mechanism of action and potential side effects. Second, studies are needed to determine the efficacy of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Third, studies are needed to optimize the synthesis method of this compound to produce higher yields and higher purity. Fourth, studies are needed to determine the potential of this compound as a tool for studying enzyme inhibition and other biochemical processes. Finally, studies are needed to determine the potential of this compound as a diagnostic tool for the detection of certain diseases.

Synthesis Methods

The synthesis of (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-methylbenzylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then treated with acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone has been extensively studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function in individuals with Alzheimer's disease.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16(18)19)8-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSJSCLYNSRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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